methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- Core structure: A fused triazole-pyrimidine ring system.
- Substituents:
- 2-Chlorophenyl group at position 2.
- Methyl group at position 6.
- Carboxylate ester (methyl) at position 4.
Triazolopyrimidines are widely studied for their pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. This compound’s structural uniqueness lies in its substitution pattern, which distinguishes it from other derivatives in terms of reactivity and bioactivity .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-8-10(13(20)21-2)7-16-14-17-12(18-19(8)14)9-5-3-4-6-11(9)15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSTUHCMDMYALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction conditions usually involve heating the reactants in dry toluene at 140°C .
Industrial Production Methods
For industrial production, the use of dicationic molten salts as catalysts has been explored. This method is efficient and environmentally friendly, providing high yields of the product under solvent-free conditions or in ethanol as a green solvent .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and the intercalation of DNA. It has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . The molecular targets include DNA and various proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The table below highlights key structural differences and similarities with other triazolopyrimidine derivatives:
*Molecular weight estimated based on structural analogs (e.g., reports 440.94 g/mol for a similar compound).
Key Structural and Functional Differences
Position 2 Substituents :
- The target compound’s 2-chlorophenyl group provides enhanced lipophilicity compared to methoxy () or sulfanyl () substituents. This improves membrane permeability in biological systems .
- Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit stronger receptor-binding affinity but reduced metabolic stability .
Compounds with polar substituents (e.g., 2-methoxyethyl in ) show improved solubility but lower bioavailability .
Carboxylate vs. Amide/Ketone at Position 6 :
- The methyl carboxylate in the target compound balances hydrolysis resistance and metabolic activation, whereas amide derivatives (e.g., ) exhibit prolonged half-lives but require enzymatic cleavage for activation .
Biological Activity
Methyl 2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (commonly referred to as the compound) is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a triazolo ring fused to a pyrimidine structure, with a methyl ester and a chlorophenyl substituent. These structural elements contribute to its solubility and biological activity. The presence of the carboxylate group is crucial for interactions with biological targets.
Research indicates that compounds in the triazolo-pyrimidine class can interact with various biological targets, including:
- Enzymatic Inhibition : The compound has been studied for its inhibitory effects on kinases and other enzymes involved in cellular signaling pathways.
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Cytotoxic Effects : The compound exhibits cytotoxicity against several cancer cell lines, making it a candidate for further development as an anticancer agent.
Table 1: Biological Activity Overview
| Activity Type | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| c-Met Kinase Inhibition | A549 (Lung Cancer) | 0.090 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 1.23 | |
| Cytotoxicity | HeLa (Cervical Cancer) | 2.73 | |
| Antiviral Activity | HIV-1 | 13.1 |
Case Studies
- Inhibition of c-Met Kinase : A study evaluated the compound's efficacy against c-Met kinase, revealing significant inhibitory activity with an IC50 value of 0.090 µM. This suggests potential for treating cancers that overexpress c-Met .
- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibits moderate to high cytotoxicity against various cancer cell lines, including A549, MCF-7, and HeLa cells. The highest potency was observed in A549 cells with an IC50 of 1.06 µM .
- Antiviral Properties : Research on triazolo-pyrimidine derivatives indicated that certain compounds within this class could inhibit HIV-1 replication, highlighting their potential as antiviral agents .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes that may include:
- Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
- Eco-friendly Methods : Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield while minimizing environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
